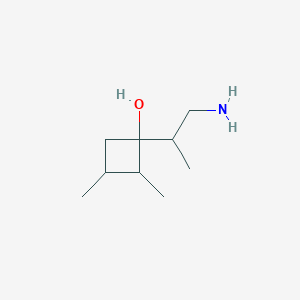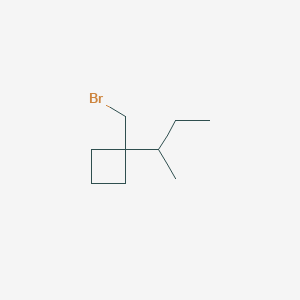
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a butan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-(methyl)-1-(butan-2-yl)cyclobutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(butan-2-yl)cyclobutane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a bromine atom, resulting in the formation of a double bond. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-1-(butan-2-yl)cyclobutane can be compared with other brominated cyclobutanes and substituted cyclobutanes:
1-(Bromomethyl)cyclobutane: Lacks the butan-2-yl group, resulting in different reactivity and applications.
1-(Bromomethyl)-1-(methyl)cyclobutane: Contains a methyl group instead of a butan-2-yl group, affecting its steric and electronic properties.
1-(Chloromethyl)-1-(butan-2-yl)cyclobutane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity in substitution and elimination reactions.
Propriétés
Formule moléculaire |
C9H17Br |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-butan-2-ylcyclobutane |
InChI |
InChI=1S/C9H17Br/c1-3-8(2)9(7-10)5-4-6-9/h8H,3-7H2,1-2H3 |
Clé InChI |
AHYQCULEWIFJPY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1(CCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-2-Bromovinyl]thiophene](/img/structure/B13180797.png)
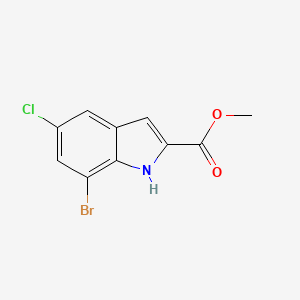
![1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13180803.png)
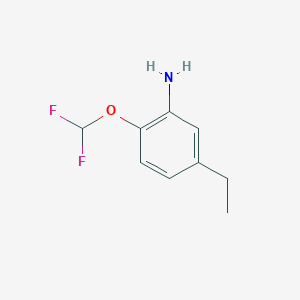

![1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine](/img/structure/B13180815.png)
![2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13180822.png)
![Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13180823.png)
methanol](/img/structure/B13180833.png)
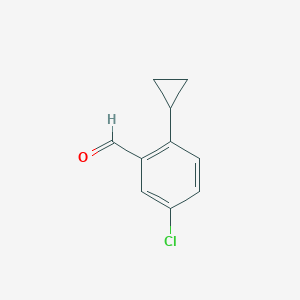
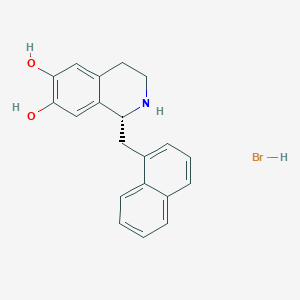
![Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13180845.png)
